molecular formula C11H11ClF3NO B245966 N-[2-chloro-5-(trifluoromethyl)phenyl]butanamide

N-[2-chloro-5-(trifluoromethyl)phenyl]butanamide

Cat. No. B245966
M. Wt: 265.66 g/mol
InChI Key: FFEVKXLPMLRRPP-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

N-[2-chloro-5-(trifluoromethyl)phenyl]butanamide, also known as CTB, is a chemical compound that has been widely used in scientific research for its unique properties. CTB belongs to the class of amides and is synthesized through a multi-step process. Its chemical formula is C11H12ClF3NO, and it has a molecular weight of 273.67 g/mol.

Mechanism of Action

N-[2-chloro-5-(trifluoromethyl)phenyl]butanamide acts as a retrograde tracer by binding to the cell membrane of neurons and being transported back to the cell body. It has been shown to be transported both anterogradely and retrogradely, depending on the injection site. N-[2-chloro-5-(trifluoromethyl)phenyl]butanamide has also been shown to be taken up by glial cells, which can complicate its use as a tracer.
Biochemical and Physiological Effects:
N-[2-chloro-5-(trifluoromethyl)phenyl]butanamide has been shown to have minimal toxicity and does not appear to have any significant effects on cellular function. It is rapidly cleared from the body and does not accumulate in tissues. However, its use as a tracer can cause some tissue damage at the injection site.

Advantages and Limitations for Lab Experiments

One of the primary advantages of N-[2-chloro-5-(trifluoromethyl)phenyl]butanamide is its ability to label neurons in a retrograde manner, allowing for the mapping of neural pathways. It is also relatively inexpensive and easy to use. However, its use as a tracer can be complicated by its uptake by glial cells and the potential for tissue damage at the injection site.

Future Directions

There are several potential future directions for the use of N-[2-chloro-5-(trifluoromethyl)phenyl]butanamide in scientific research. One area of interest is the development of new tracers that are more specific and have fewer limitations than N-[2-chloro-5-(trifluoromethyl)phenyl]butanamide. Another area of interest is the use of N-[2-chloro-5-(trifluoromethyl)phenyl]butanamide in combination with other tracers to map more complex neural circuits. Additionally, N-[2-chloro-5-(trifluoromethyl)phenyl]butanamide may have potential applications in the study of neurodegenerative diseases, such as Alzheimer's and Parkinson's disease. Overall, N-[2-chloro-5-(trifluoromethyl)phenyl]butanamide is a valuable tool for studying neural circuits and has the potential to contribute to a better understanding of the brain and its functions.

Synthesis Methods

The synthesis of N-[2-chloro-5-(trifluoromethyl)phenyl]butanamide involves several steps, including the reaction of 2-chloro-5-trifluoromethylbenzoic acid with thionyl chloride to form the corresponding acid chloride. This is then reacted with butylamine to produce the amide product, which is purified through a series of recrystallizations. The final product is a white crystalline solid that is soluble in organic solvents such as chloroform and methanol.

Scientific Research Applications

N-[2-chloro-5-(trifluoromethyl)phenyl]butanamide has been used extensively in scientific research, particularly in the field of neuroscience. One of its primary applications is as a retrograde tracer, which allows researchers to map neural pathways in the brain. N-[2-chloro-5-(trifluoromethyl)phenyl]butanamide is injected into a specific region of the brain, and its movement can be traced back to the neurons that project to that region. This technique has been used to study various brain regions and their connections, including the visual system, auditory system, and olfactory system.

properties

Molecular Formula

C11H11ClF3NO

Molecular Weight

265.66 g/mol

IUPAC Name

N-[2-chloro-5-(trifluoromethyl)phenyl]butanamide

InChI

InChI=1S/C11H11ClF3NO/c1-2-3-10(17)16-9-6-7(11(13,14)15)4-5-8(9)12/h4-6H,2-3H2,1H3,(H,16,17)

InChI Key

FFEVKXLPMLRRPP-UHFFFAOYSA-N

SMILES

CCCC(=O)NC1=C(C=CC(=C1)C(F)(F)F)Cl

Canonical SMILES

CCCC(=O)NC1=C(C=CC(=C1)C(F)(F)F)Cl

Origin of Product

United States

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